Levofloxacin lactate

Catalog No.
S532948
CAS No.
294662-18-3
M.F
C21H26FN3O7
M. Wt
451.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levofloxacin lactate

CAS Number

294662-18-3

Product Name

Levofloxacin lactate

IUPAC Name

(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;2-hydroxypropanoic acid

Molecular Formula

C21H26FN3O7

Molecular Weight

451.4 g/mol

InChI

InChI=1S/C18H20FN3O4.C3H6O3/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;1-2(4)3(5)6/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);2,4H,1H3,(H,5,6)/t10-;/m0./s1

InChI Key

ONDRRTIAGBDDKP-GBZGCGEDSA-N

SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CC(C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

Levofloxacin Lactate

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CC(C(=O)O)O

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CC(C(=O)O)O

Description

The exact mass of the compound Levofloxacin lactate is 451.1755 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potential Advantages

One area of research explores levofloxacin lactate's crystal form. A patent suggests this form might offer advantages in drug delivery due to its specific crystal structure.[1] This particular structure could potentially influence factors like solubility and absorption in the body, but further investigation is needed.

Source

[1] CN109666034A - Levofloxacin Lactate novel crystal forms and its preparation method and application ([Google Patents]())

Levofloxacin lactate is a derivative of levofloxacin, a broad-spectrum antibiotic belonging to the fluoroquinolone class. It is primarily used for treating various bacterial infections, including those affecting the skin, sinuses, kidneys, bladder, and prostate. The compound is characterized by its high bioavailability (approximately 99%) and is typically administered via intravenous injection or oral tablets. Levofloxacin lactate is notable for its enhanced solubility and stability compared to its parent compound, making it suitable for parenteral administration .

Levofloxacin works by inhibiting bacterial DNA gyrase, an enzyme essential for bacterial DNA replication. It binds to the gyrase enzyme, preventing it from separating the bacterial DNA strands, thereby halting bacterial growth and reproduction ().

  • Toxicity: Levofloxacin can cause various side effects, including nausea, diarrhea, headache, dizziness, and tendon problems. In rare cases, it can cause serious adverse effects such as seizures and blood sugar disturbances (,4 ).
  • Flammability: Not flammable
  • Reactivity: Can form complexes with metal cations ()
That are crucial for its antibacterial activity. Its mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the cessation of bacterial growth and replication. The lactate moiety enhances solubility in physiological conditions, facilitating better absorption and distribution within the body .

Levofloxacin lactate exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. It is particularly effective against pathogens such as Staphylococcus aureus and Escherichia coli. The compound's mechanism of action involves disrupting the bacterial DNA replication process, leading to cell death. Studies have shown that levofloxacin lactate can induce local metabolic changes in muscle tissues, increasing lactate levels, which may indicate altered energy metabolism during treatment .

The synthesis of levofloxacin lactate typically involves the following steps:

  • Formation of Levofloxacin: The initial step includes the synthesis of levofloxacin through a series of reactions involving quinolone derivatives.
  • Lactate Esterification: Levofloxacin is then reacted with lactic acid or its derivatives to form levofloxacin lactate. This reaction often requires an acid catalyst and is conducted under controlled temperature conditions to ensure optimal yield.
  • Purification: The final product undergoes purification processes such as crystallization or chromatography to remove unreacted materials and by-products .

Levofloxacin lactate has several clinical applications:

  • Antibacterial Treatment: It is used in treating various bacterial infections, particularly those resistant to other antibiotics.
  • Surgical Prophylaxis: Due to its broad-spectrum activity, it is often administered before surgical procedures to prevent infections.
  • Intravenous Therapy: Its formulation allows for intravenous administration in hospital settings, providing rapid therapeutic effects .

Levofloxacin lactate interacts with various drugs and substances, which can influence its efficacy and safety profile:

  • Antacids: Co-administration with antacids containing magnesium or aluminum can significantly reduce the absorption of levofloxacin lactate, potentially leading to therapeutic failure.
  • Warfarin: There is a risk of increased anticoagulant effects when levofloxacin lactate is taken with warfarin due to its weak inhibition of cytochrome P450 enzymes .
  • Non-Steroidal Anti-Inflammatory Drugs: Concurrent use may elevate the risk of central nervous system effects such as seizures .

Levofloxacin lactate shares similarities with other fluoroquinolones but also exhibits unique properties. Below are some comparable compounds:

CompoundSpectrum of ActivityUnique Features
CiprofloxacinBroad-spectrumMore effective against Gram-negative bacteria
MoxifloxacinBroad-spectrumEnhanced activity against anaerobes
OfloxacinBroad-spectrumLower solubility compared to levofloxacin
GatifloxacinBroad-spectrumLess commonly used due to safety concerns

Uniqueness of Levofloxacin Lactate:

  • Greater solubility and stability for intravenous use.
  • Enhanced activity against certain Gram-positive bacteria compared to older fluoroquinolones like ciprofloxacin.
  • A favorable safety profile with fewer serious adverse effects reported compared to other fluoroquinolones .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

451.1755

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

294662-18-3

Wikipedia

Levofloxacin lactate

Dates

Modify: 2023-08-15
1: Liu S, Rong M, Zhang H, Chen N, Pang F, Chen Z, Wang T, Yan J. In vivo Raman measurement of levofloxacin lactate in blood using a nanoparticle-coated optical fiber probe. Biomed Opt Express. 2016 Feb 8;7(3):810-5. doi: 10.1364/BOE.7.000810. eCollection 2016 Mar 1. PubMed PMID: 27231590; PubMed Central PMCID: PMC4866457.

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